Cas no 2172569-26-3 (4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one)

4-(Aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one is a specialized heterocyclic compound featuring both an aminomethyl functional group and a 1,3-dioxol-2-one core. Its structure, incorporating a 4-ethylphenyl substituent, makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the aminomethyl group enhances reactivity, enabling selective modifications, while the dioxol-2-one moiety offers stability under various reaction conditions. This compound is particularly useful in the synthesis of carbamates and other nitrogen-containing derivatives. Its well-defined molecular architecture ensures consistent performance in applications requiring precise functional group transformations. Suitable for research and industrial use, it is typically handled under controlled conditions due to its reactive nature.
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one structure
2172569-26-3 structure
Product name:4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
CAS No:2172569-26-3
MF:C12H13NO3
MW:219.236523389816
CID:5791251
PubChem ID:165571916

4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one Chemical and Physical Properties

Names and Identifiers

    • 2172569-26-3
    • 4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
    • EN300-1613403
    • Inchi: 1S/C12H13NO3/c1-2-8-3-5-9(6-4-8)11-10(7-13)15-12(14)16-11/h3-6H,2,7,13H2,1H3
    • InChI Key: RJZPFZCRESFGBZ-UHFFFAOYSA-N
    • SMILES: O1C(=O)OC(CN)=C1C1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 219.08954328g/mol
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6Ų
  • XLogP3: 1.6

4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1613403-0.5g
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
0.5g
$1591.0 2023-06-04
Enamine
EN300-1613403-250mg
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
250mg
$1525.0 2023-09-23
Enamine
EN300-1613403-500mg
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
500mg
$1591.0 2023-09-23
Enamine
EN300-1613403-0.05g
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
0.05g
$1393.0 2023-06-04
Enamine
EN300-1613403-1000mg
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
1000mg
$1658.0 2023-09-23
Enamine
EN300-1613403-5.0g
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
5g
$4806.0 2023-06-04
Enamine
EN300-1613403-0.1g
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
0.1g
$1459.0 2023-06-04
Enamine
EN300-1613403-2.5g
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
2.5g
$3249.0 2023-06-04
Enamine
EN300-1613403-0.25g
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
0.25g
$1525.0 2023-06-04
Enamine
EN300-1613403-10.0g
4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one
2172569-26-3
10g
$7128.0 2023-06-04

Additional information on 4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one

4-(Aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one: An Emerging Compound in Pharmaceutical Research

4-(Aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one (CAS No. 2172569-26-3) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of 1,3-dioxolones, which are known for their diverse biological activities and structural versatility. The compound's structure includes an aminomethyl group and a 4-ethylphenyl substituent, making it a promising candidate for various medicinal chemistry studies.

The chemical structure of 4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one is characterized by a six-membered ring with an oxygen atom at the 1 and 3 positions, forming a dioxolone moiety. The presence of the aminomethyl group at the 4-position and the 4-ethylphenyl substituent at the 5-position imparts unique chemical properties that have been explored in recent studies. These structural features contribute to its stability and reactivity, making it an attractive target for drug design and development.

Recent research has focused on the biological activities of 4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one. Studies have shown that this compound exhibits potent anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators of inflammatory responses. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one has also shown promise in neuroprotective studies. Preclinical research has demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are believed to be mediated through its ability to scavenge free radicals and upregulate antioxidant enzymes.

The pharmacokinetic properties of 4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one have also been investigated. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as an oral therapeutic agent. Its low toxicity and high safety margin further enhance its potential as a drug candidate.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one in various therapeutic indications. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to explore its potential in treating inflammatory and neurodegenerative diseases.

In conclusion, 4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one (CAS No. 2172569-26-3) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure, coupled with its anti-inflammatory and neuroprotective properties, makes it a valuable target for drug discovery and development. Ongoing research and clinical trials will continue to shed light on its therapeutic potential and pave the way for new treatments in the future.

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